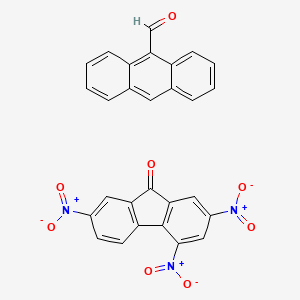
Anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one
Übersicht
Beschreibung
Anthracene-9-carbaldehyde: and 2,4,7-trinitrofluoren-9-one are two distinct chemical compounds with unique properties and applications. Anthracene-9-carbaldehyde is a yellow solid that is soluble in common organic solvents and is the most common monoaldehyde derivative of anthracene . It is used as a building block for supramolecular assemblies . On the other hand, 2,4,7-trinitrofluoren-9-one is known for its applications in various chemical reactions and research fields.
Vorbereitungsmethoden
Anthracene-9-carbaldehyde: is typically prepared by the Vilsmeier formylation of anthracene . This involves the reaction of anthracene with a Vilsmeier reagent, which is a combination of a formylating agent and a Lewis acid. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
2,4,7-trinitrofluoren-9-one: can be synthesized through nitration reactions involving fluorenone. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Analyse Chemischer Reaktionen
Anthracene-9-carbaldehyde: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into anthracene derivatives.
Substitution: It can participate in electrophilic substitution reactions, forming various substituted anthracene derivatives.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
2,4,7-trinitrofluoren-9-one: also undergoes several types of reactions:
Nucleophilic substitution: The nitro groups make it susceptible to nucleophilic attack, leading to the formation of various substituted fluorenone derivatives.
Reduction: It can be reduced to form amino derivatives using reducing agents like tin(II) chloride.
Wissenschaftliche Forschungsanwendungen
Anthracene-9-carbaldehyde: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and supramolecular assemblies.
Biology: It serves as a fluorescent probe in biological imaging and detection.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of dyes and pigments.
2,4,7-trinitrofluoren-9-one: is used in:
Chemistry: It acts as a reagent in organic synthesis and as a precursor for the synthesis of other nitro compounds.
Biology: It is used in biochemical assays and as a fluorescent marker.
Industry: It is used in the manufacture of explosives and propellants.
Wirkmechanismus
Anthracene-9-carbaldehyde: exerts its effects through its ability to participate in various chemical reactions, forming stable intermediates and products. Its molecular targets include nucleophiles and electrophiles in organic synthesis pathways.
2,4,7-trinitrofluoren-9-one: acts primarily through its nitro groups, which make it highly reactive towards nucleophiles. The nitro groups facilitate the formation of stable intermediates, leading to the synthesis of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Anthracene-9-carbaldehyde: can be compared with other anthracene derivatives like anthraquinone and anthracene-9,10-dicarboxaldehyde. Its uniqueness lies in its monoaldehyde structure, which provides specific reactivity and applications in supramolecular chemistry .
2,4,7-trinitrofluoren-9-one: can be compared with other nitrofluorenone derivatives like 2,4-dinitrofluorenone and 2,7-dinitrofluorenone. Its uniqueness is attributed to the presence of three nitro groups, which enhance its reactivity and make it suitable for specific applications in organic synthesis and industry.
Eigenschaften
IUPAC Name |
anthracene-9-carbaldehyde;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O.C13H5N3O7/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15;17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-10H;1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOPTTFRZYPJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B3823932.png)
![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![Triazolo[4,5-e]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)
![N-[1-(2-oxocyclohexyl)cyclohexyl]acetamide](/img/structure/B3823971.png)
![5-{2-[(3,5-Di-tert-butyl-4-fluorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B3823978.png)
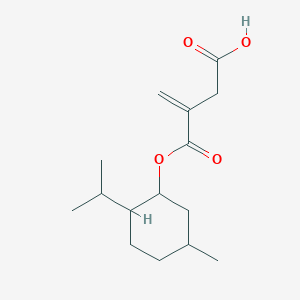
![2-[[2-[Bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)-4a,8a-dihydropyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B3823991.png)
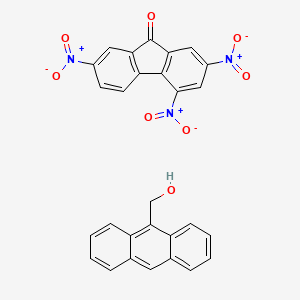
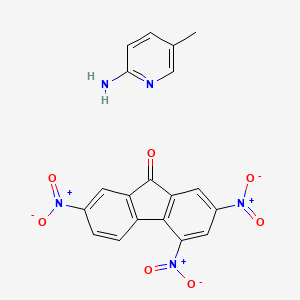
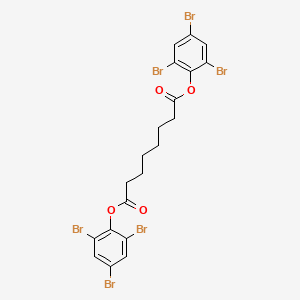
![2-phenylethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3824033.png)


